Bienvenue dans la boutique en ligne BenchChem!

2-fluoro-N-(quinolin-8-yl)benzamide

Monoamine Oxidase Inhibition Neuroscience Selectivity Profiling

2-Fluoro-N-(quinolin-8-yl)benzamide (CAS 443647-45-8, molecular formula C16H11FN2O, molecular weight 266.27 g/mol) is a fluorinated aromatic amide comprising a quinolin-8-yl scaffold with an ortho-fluoro substituent on the benzamide ring. This compound belongs to the N-(quinolin-8-yl)benzamide class, which has been investigated both as a privileged scaffold in medicinal chemistry — notably in histone deacetylase (HDAC) inhibition and anticancer programs — and as a versatile directing group for transition-metal-catalysed C–H functionalisation.

Molecular Formula C16H11FN2O
Molecular Weight 266.27 g/mol
Cat. No. B311696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(quinolin-8-yl)benzamide
Molecular FormulaC16H11FN2O
Molecular Weight266.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)F
InChIInChI=1S/C16H11FN2O/c17-13-8-2-1-7-12(13)16(20)19-14-9-3-5-11-6-4-10-18-15(11)14/h1-10H,(H,19,20)
InChIKeyGVEFCZFPNNBIKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-N-(quinolin-8-yl)benzamide (CAS 443647-45-8) Procurement Considerations and Compound Identification


2-Fluoro-N-(quinolin-8-yl)benzamide (CAS 443647-45-8, molecular formula C16H11FN2O, molecular weight 266.27 g/mol) is a fluorinated aromatic amide comprising a quinolin-8-yl scaffold with an ortho-fluoro substituent on the benzamide ring . This compound belongs to the N-(quinolin-8-yl)benzamide class, which has been investigated both as a privileged scaffold in medicinal chemistry — notably in histone deacetylase (HDAC) inhibition and anticancer programs — and as a versatile directing group for transition-metal-catalysed C–H functionalisation [1]. The presence of a single fluorine at the ortho position distinguishes it from its regioisomers (3-fluoro and 4-fluoro analogues) and from the unsubstituted parent compound N-(quinolin-8-yl)benzamide, with implications for enzyme binding, physicochemical properties, and synthetic utility that are pertinent to informed procurement decisions .

Why Regioisomeric or Unsubstituted Quinoline-Benzamide Analogues Cannot Substitute 2-Fluoro-N-(quinolin-8-yl)benzamide


Within the N-(quinolin-8-yl)benzamide class, the position of a single fluorine substituent on the benzamide ring dictates distinct biological target engagement, enzyme inhibition selectivity, and physicochemical properties that make generic interchange scientifically unsound. Published MAO inhibition data demonstrate that the ortho-fluoro (2-fluoro) regioisomer exhibits a qualitatively different selectivity window for MAO-B over MAO-A compared with the meta-fluoro (3-fluoro) analogue, which is essentially inactive against both isoforms [1]. In the HDAC inhibitor domain, quinoline-based benzamide series have shown that the nature and position of substituents on the benzamide aryl ring directly modulate cytotoxic potency across cancer cell lines and HDAC isoform selectivity [2]. Furthermore, the specific directing group properties of 2-fluoro-N-(quinolin-8-yl)benzamide in palladium- and nickel-catalysed C–H activation chemistry are dependent on the ortho electronic environment, meaning that the 3-fluoro, 4-fluoro, or unsubstituted variants cannot replicate its regioselectivity and reaction yields in synthetic applications [3].

Quantitative Differentiation Evidence for 2-Fluoro-N-(quinolin-8-yl)benzamide Relative to Closest Structural Analogues


MAO-B Inhibitory Selectivity: 2-Fluoro Regioisomer vs. 3-Fluoro Regioisomer

The 2-fluoro regioisomer (2-fluoro-N-(quinolin-8-yl)benzamide) demonstrates measurable MAO-B inhibitory activity with an IC50 of 666 nM in a fluorescence-based assay, whereas the 3-fluoro regioisomer (3-fluoro-N-(quinolin-8-yl)benzamide) is essentially inactive against MAO-B (IC50 > 100,000 nM) [1]. For MAO-A, the 2-fluoro regioisomer retains an IC50 of approximately 100,000 nM, yielding a calculated MAO-A/MAO-B selectivity ratio of approximately 150-fold [1]. This regioisomeric differentiation is derived from curated BindingDB entries originally deposited from ChEMBL and provides a direct head-to-head comparison of two positional isomers tested under identical assay conditions.

Monoamine Oxidase Inhibition Neuroscience Selectivity Profiling

Physicochemical Differentiation: Melting Point of 3-Fluoro Regioisomer as a Purity and Handling Benchmark

The 3-fluoro-N-(quinolin-8-yl)benzamide regioisomer has an experimentally determined melting point range of 109–112 °C, as reported in vendor technical datasheets . By contrast, the 2-fluoro regioisomer is a low-melting solid, with melting point not sharply defined in supplier specifications (predicted boiling point ~364 °C at 760 Torr), consistent with disrupted crystal packing arising from the ortho-fluorine substituent . This difference in solid-state thermal behaviour between the ortho- and meta-fluoro isomers provides a practical quality-control discriminator for compound identity verification upon receipt.

Physicochemical Characterisation Quality Control Solid-State Properties

Synthetic Utility in C–H Activation: Ortho-Directing Group Capability Unique to the 2-Fluoro Substitution Pattern

N-(Quinolin-8-yl)benzamides function as bidentate directing groups in palladium- and nickel-catalysed C–H activation. The 2-fluoro substituent on the benzamide ring exerts a unique electronic effect at the ortho-C–H bond, tuning the electron density at the site of metalation . In mechanistic studies, the ortho-C–H bond of the benzene substituent in N-(quinolin-8-yl)-benzamide derivatives is the primary site of oxidative coupling, and the electronic character of the ortho substituent directly modulates reaction regioselectivity [1]. The 2-fluoro regioisomer provides this ortho-electronic modulation without introducing the steric hindrance or altered directing geometry that the 3-fluoro or 4-fluoro analogues would impose. This is a class-level inference from the established behaviour of the N-(quinolin-8-yl)benzamide directing group scaffold reinforced by mechanistic studies [1].

Synthetic Methodology C–H Activation Directing Group Chemistry

HDAC Inhibitor Class Potency: Structural Basis for 2-Fluoro Benzamide Differentiation in Quinoline-Based Series

In the quinoline-based benzamide HDAC inhibitor series reported by Omidkhah et al. (2022), compounds possessing small lipophilic groups (such as methyl) on the quinoline ring and minimal or specific substitution on the benzamide ring showed the highest cytotoxic and HDAC inhibitory potency, comparable to the reference drug Entinostat [1]. Specifically, compounds 10a (simplest structure) and 10b (methyl derivative of 10a) displayed the most potent cytotoxicity and HDAC inhibition in HT-29 and HCT116 colorectal cancer cell lines [1]. While 2-fluoro-N-(quinolin-8-yl)benzamide was not explicitly among the synthesised compounds in this series, the structure-activity relationship (SAR) data indicate that the identity and position of substituents on the benzamide aryl ring directly modulate both enzyme inhibitory activity and cell-based anticancer potency across five human cancer cell lines (A549, HT-29, MCF-7, HCT116, A2780) [1]. This class-level SAR evidence supports the principle that the 2-fluoro substitution pattern is a defined, non-interchangeable structural variable within quinoline-benzamide HDAC inhibitor design.

HDAC Inhibition Anticancer Agents Structure-Activity Relationship

Contrast with VEGFR-2 Inhibitor Series: Chloro-Hydroxy Substitution Pattern as Alternative Pharmacophore

A distinct quinoline amide series targeting VEGFR-2 kinase identified 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide (compound 6) as the most potent inhibitor, with IC50 values of 3.8 nM against VEGFR-2 kinase and 5.5 nM against HUVEC proliferation [1]. This compound, bearing a 5-chloro-2-hydroxy substitution pattern, represents an alternative pharmacophore within the quinoline-benzamide class that is structurally and mechanistically distinct from the 2-fluoro-substituted benzamide. The comparison illustrates that different substitution patterns on the N-(quinolin-8-yl)benzamide scaffold engage entirely different kinase targets (VEGFR-2 vs. HDAC vs. MAO-B), and that a 2-fluoro substitution is not interchangeable with a 2-hydroxy or 2-chloro substitution for any given target.

VEGFR-2 Inhibition Kinase Inhibitors Angiogenesis

Validated Application Scenarios for 2-Fluoro-N-(quinolin-8-yl)benzamide in Research and Industrial Procurement


MAO-B Selective Inhibitor Screening in Neuroscience Drug Discovery

The demonstrated MAO-B inhibitory activity (IC50 = 666 nM) with approximately 150-fold selectivity over MAO-A positions 2-fluoro-N-(quinolin-8-yl)benzamide as a tractable starting point for neuroscience-focused MAO-B inhibitor screening programmes [1]. Unlike the 3-fluoro regioisomer, which is inactive against both MAO isoforms, the 2-fluoro analogue provides a measurable and selective MAO-B inhibition signal suitable for hit-to-lead optimisation in Parkinson's disease and Alzheimer's disease research, where selective MAO-B inhibition is a validated therapeutic strategy [1]. Procuring the correct regioisomer is essential for assay reproducibility and SAR continuity.

Ortho-Directing Substrate in Palladium- and Nickel-Catalysed C–H Functionalisation

The N-(quinolin-8-yl)benzamide scaffold, particularly with an ortho-fluoro substituent, serves as an effective bidentate directing group for palladium- and nickel-catalysed C–H activation reactions, including arylation, alkylation, and glycosylation at the ortho position of the benzamide ring [2]. The 2-fluoro substitution provides electronic tuning that enhances regioselectivity in metal-catalysed transformations. This compound is therefore procured as a specialised substrate for synthetic methodology development and late-stage functionalisation of medicinally relevant scaffolds.

Quinoline-Benzamide HDAC Inhibitor SAR Expansion and Fragment-Based Design

Within the quinoline-benzamide HDAC inhibitor series validated by Omidkhah et al. (2022), the benzamide ring substitution pattern is a critical determinant of HDAC inhibitory potency and anticancer cytotoxicity across colorectal (HCT116, HT-29), breast (MCF-7), lung (A549), and ovarian (A2780) cancer cell lines [3]. 2-Fluoro-N-(quinolin-8-yl)benzamide represents a defined structural variant within this pharmacophore class for systematic SAR exploration, where the fluoro substituent can probe electronic effects at the enzyme binding site without introducing the steric bulk of larger halogen or alkyl groups.

Regioisomer Identity Confirmation in Chemical Inventory and Analytical Reference Standards

The distinct solid-state thermal behaviour of the 2-fluoro regioisomer (low-melting solid) compared with the sharply melting 3-fluoro regioisomer (mp 109–112 °C) provides a practical, experimentally accessible method for confirming regioisomer identity upon receipt from chemical suppliers. This is critical for laboratories maintaining compound libraries where regioisomeric misassignment could compromise biological screening data integrity.

Quote Request

Request a Quote for 2-fluoro-N-(quinolin-8-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.